molecular formula C9H9F2NO4 B2561578 2-(2,2-Difluoroethoxy)-1-methoxy-4-nitrobenzene CAS No. 1795480-23-7

2-(2,2-Difluoroethoxy)-1-methoxy-4-nitrobenzene

Cat. No. B2561578
CAS RN: 1795480-23-7
M. Wt: 233.171
InChI Key: MBRMEFBUONQHRO-UHFFFAOYSA-N
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Description

The compound “2-(2,2-Difluoroethoxy)ethanol” is a chemical intermediate with a molecular formula of C4H8F2O2 . It has a molecular weight of 126.1 . Another related compound is “(2,2-Difluoroethoxy)ethene” with a molecular formula of C4H6F2O .


Synthesis Analysis

While specific synthesis methods for “2-(2,2-Difluoroethoxy)-1-methoxy-4-nitrobenzene” are not available, fluorinated nucleosides have been synthesized and evaluated for their biological activity . The synthesis of these compounds often involves complex chemical reactions .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic techniques. For example, “2-(2,2-Difluoroethoxy)ethanol” has a molecular formula of C4H8F2O2 and a monoisotopic mass of 126.049232 Da .


Chemical Reactions Analysis

The chemical reactions involving fluorinated compounds can be complex. For instance, the cytotoxicity of the anticancer drug 2′,2′-difluoro-2′-deoxycytidine (dFdCyd) has been correlated with its incorporation into DNA .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “2-(2,2-Difluoroethoxy)ethanol” can be predicted. For instance, it has a predicted boiling point of 159.4±30.0 °C and a predicted density of 1.149±0.06 g/cm3 .

Mechanism of Action

The mechanism of action of fluorinated compounds can vary. For example, the anticancer drug 2′,2′-difluoro-2′-deoxycytidine (dFdCyd) is thought to exert its effects through the inhibition of DNA synthesis .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, “2,2-Difluoroethanol” is classified as a flammable liquid and can cause skin irritation .

Future Directions

The future directions in the research of fluorinated compounds could involve the development of more efficient synthetic methods and a better understanding of their mechanisms of action .

properties

IUPAC Name

2-(2,2-difluoroethoxy)-1-methoxy-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO4/c1-15-7-3-2-6(12(13)14)4-8(7)16-5-9(10)11/h2-4,9H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRMEFBUONQHRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2-Difluoroethoxy)-1-methoxy-4-nitrobenzene

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